![molecular formula C11H15N5O5 B1658962 5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 6273-05-8](/img/structure/B1658962.png)
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a 3-chlorophenyl group, and a 2-(trifluoromethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the 2-(trifluoromethyl)phenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base.
Formation of the carboxamide group: This step involves the reaction of the furan ring with an appropriate amine under dehydrating conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine can be used under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenyl or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorophenyl group can contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-chlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
Uniqueness
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both the trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the furan ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
6273-05-8 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clave InChI |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)
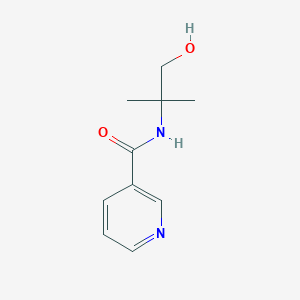
![N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B1658881.png)
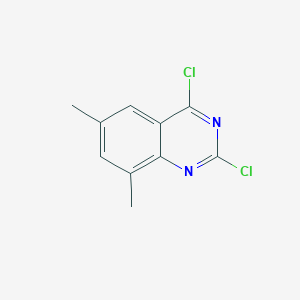
![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide](/img/structure/B1658885.png)
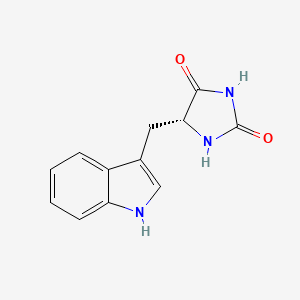
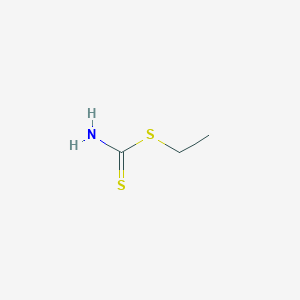
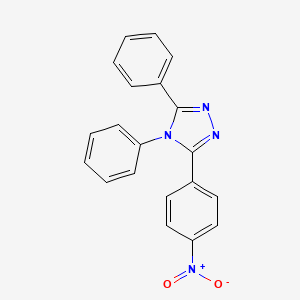

![N-[(E)-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1658893.png)
![N-{[5-({[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B1658895.png)
![2-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]benzoic acid](/img/structure/B1658896.png)
![1H-Pyrazole, 1-[(ethyldimethylsilyl)methyl]-3,5-dimethyl-](/img/structure/B1658899.png)
phosphanium bromide](/img/structure/B1658900.png)
